molecular formula C10H12O2 B1624274 1-(2-Methoxy-4-methylphenyl)ethanone CAS No. 35633-35-3

1-(2-Methoxy-4-methylphenyl)ethanone

Cat. No. B1624274
CAS RN: 35633-35-3
M. Wt: 164.2 g/mol
InChI Key: WZHJIIIJSONKDI-UHFFFAOYSA-N
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Description

“1-(2-Methoxy-4-methylphenyl)ethanone” is a chemical compound with the CAS Number: 35633-35-3 . It has a molecular weight of 164.2 and a linear formula of C10H12O2 .


Molecular Structure Analysis

The molecular structure of “1-(2-Methoxy-4-methylphenyl)ethanone” is represented by the linear formula C10H12O2 . This indicates that the compound consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“1-(2-Methoxy-4-methylphenyl)ethanone” is a solid or liquid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Antimicrobial Properties

  • Diphenyl ethers derived from the fermentation of endophytic fungus, including compounds related to 1-(2-Methoxy-4-methylphenyl)ethanone, have demonstrated significant anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) activity (Yang et al., 2019).

Chemical Synthesis and Derivatives

  • Various derivatives of 1-(2-Methoxy-4-methylphenyl)ethanone have been synthesized, showing diverse chemical structures and potential applications in different fields. These include compounds like 1-(4-methoxyphenyl)ethanone and its derivatives in different chemical reactions (Moskvina et al., 2015).

Crystal and Molecular Structure Analysis

  • The crystal and molecular structures of compounds similar to 1-(2-Methoxy-4-methylphenyl)ethanone have been analyzed, providing insights into their molecular configurations and potential applications in material science and pharmaceuticals (Lakshminarayana et al., 2009).

Applications in Photophysical Properties

  • Derivatives of 1-(2-Methoxy-4-methylphenyl)ethanone have been studied for their photophysical properties, indicating potential uses in fields like optoelectronics and molecular sensing (Jiang et al., 2015).

Antifungal Activities

  • Certain derivatives of 1-(2-Methoxy-4-methylphenyl)ethanone have been isolated from natural sources and found to possess antifungal properties, making them of interest for pharmaceutical research (Zhao et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-(2-methoxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJIIIJSONKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429371
Record name 1-(2-methoxy-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-4-methylphenyl)ethanone

CAS RN

35633-35-3
Record name 1-(2-methoxy-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxy-4-methylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LE Montiel, LG Zepeda, J Tamariz - Helvetica Chimica Acta, 2010 - Wiley Online Library
A total synthesis of natural bisabolane sesquiterpenes curcuphenol (1) and xanthorrhizol (2) was developed by using the substituted acetophenones 4 and 5, respectively, as starting …
Number of citations: 19 onlinelibrary.wiley.com

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